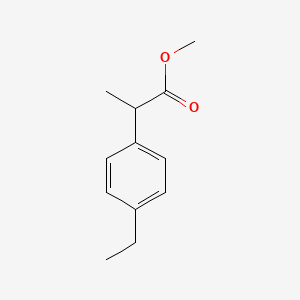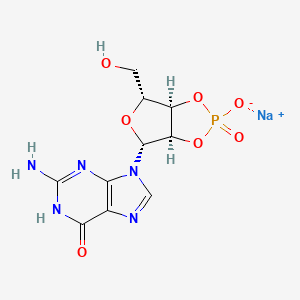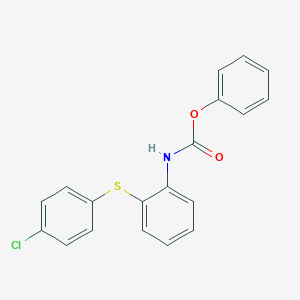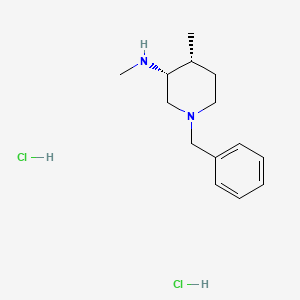
1-(3-Chloro-2-hydroxypropyl)-3,5-bis(oxiranylmethyl)-1,3.5-triazine-2,4,6(1H,3H,5H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-2-hydroxypropyl)-3,5-bis(oxiranylmethyl)-1,3.5-triazine-2,4,6(1H,3H,5H)-trione is a complex organic compound known for its unique chemical structure and diverse applications. This compound features a triazine ring substituted with chloro, hydroxypropyl, and oxiranylmethyl groups, making it a versatile molecule in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2-hydroxypropyl)-3,5-bis(oxiranylmethyl)-1,3.5-triazine-2,4,6(1H,3H,5H)-trione typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring is often synthesized through the cyclization of cyanuric chloride with appropriate amines under controlled conditions.
Introduction of Chloro and Hydroxypropyl Groups: The chloro and hydroxypropyl groups are introduced via nucleophilic substitution reactions, where the triazine ring reacts with 3-chloro-2-hydroxypropylamine.
Addition of Oxiranylmethyl Groups: The oxiranylmethyl groups are added through epoxidation reactions, typically using peracids or other oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This approach enhances yield and purity while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Chloro-2-hydroxypropyl)-3,5-bis(oxiranylmethyl)-1,3.5-triazine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydroxy group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) are employed.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted triazine derivatives.
Applications De Recherche Scientifique
1-(3-Chloro-2-hydroxypropyl)-3,5-bis(oxiranylmethyl)-1,3.5-triazine-2,4,6(1H,3H,5H)-trione has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and resins due to its reactive functional groups.
Mécanisme D'action
The compound exerts its effects through various mechanisms:
Molecular Targets: It can interact with enzymes and proteins, altering their activity.
Pathways Involved: It may inhibit or activate specific biochemical pathways, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
1,3,5-Triazine-2,4,6-trione: A simpler analog without the chloro, hydroxypropyl, and oxiranylmethyl groups.
1-(3-Chloro-2-hydroxypropyl)-3,5-dimethyl-1,3.5-triazine-2,4,6(1H,3H,5H)-trione: Similar but with methyl groups instead of oxiranylmethyl groups.
Uniqueness: 1-(3-Chloro-2-hydroxypropyl)-3,5-bis(oxiranylmethyl)-1,3.5-triazine-2,4,6(1H,3H,5H)-trione stands out due to its combination of functional groups, which confer unique reactivity and versatility in various applications.
This detailed overview provides a comprehensive understanding of 1-(3-Chloro-2-hydroxypropyl)-3,5-bis(oxiranylmethyl)-1,35-triazine-2,4,6(1H,3H,5H)-trione, highlighting its synthesis, reactions, applications, and unique properties
Propriétés
Numéro CAS |
78627-42-6 |
|---|---|
Formule moléculaire |
C₁₂H₁₆ClN₃O₆ |
Poids moléculaire |
333.72 |
Synonymes |
1-(3-Chloro-2-hydroxypropyl)-3,5-bis(2-oxiranylmethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B1144885.png)

![(1S)-1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one;sulfuric acid](/img/structure/B1144894.png)
